TIC10 - 41276-02-2

TIC10

Catalog Number: EVT-284957
CAS Number: 41276-02-2
Molecular Formula: C24H26N4O
Molecular Weight: 386.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7-Benzyl-10-(2-methylbenzyl)-2,3,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[4,3-d]pyrimidin-5(10H)-one, commonly referred to as TIC10 or ONC201, is a small molecule belonging to the imipridone family. [] It has gained significant attention in scientific research due to its selective anti-tumor activity. [] TIC10 is considered a first-in-class TRAIL-inducing compound, effectively activating the TRAIL pathway, an endogenous tumor suppressor mechanism, to promote apoptosis in cancer cells. []

Future Directions
  • Mechanistic Investigations: Further studies are needed to fully elucidate the detailed mechanism of action of TIC10, including its interaction with ClpP and the specific pathways involved in ISR activation. [, ]
  • Biomarker Development: Identifying reliable biomarkers of response to TIC10 therapy is critical for optimizing patient selection and treatment strategies. []
  • Clinical Trials: Ongoing and planned clinical trials are evaluating the safety and efficacy of TIC10 in various cancer types, including glioblastoma, solid tumors, hematological malignancies, endometrial cancer, and neuroendocrine tumors. []
  • Drug Resistance: Research should focus on understanding and overcoming potential mechanisms of resistance to TIC10, particularly in cancers that initially respond to therapy. [, ]
  • Novel Analog Development: Developing new analogs of TIC10 with improved potency, pharmacokinetic profiles, and potential for combination therapy holds significant promise for expanding its therapeutic applications. []

ONC206

Compound Description: ONC206 is a synthetic analog of TIC10/ONC201 belonging to the imipridone family. This compound demonstrates increased potency against various tumor cell lines while retaining low toxicity toward normal cells. [] ONC206, similar to ONC201, can induce TRAIL and DR5 expression, although the kinetics and extent of induction differ. [] In HCT116 Bax-/- cells, a model for ONC201 and TRAIL resistance, ONC206 effectively inhibited both migration and invasion, suggesting potential anti-metastatic properties. []

Relevance to TIC10: ONC206 is structurally related to TIC10 and displays an improved pharmacological profile with enhanced potency in certain cancer cell lines. [] The differing kinetics of CHOP, TRAIL, and DR5 induction by ONC206 compared to TIC10 suggests modifications within the imipridone scaffold can lead to distinct biological responses and anticancer activities. []

ONC212

Compound Description: ONC212 is another synthetic analog of TIC10/ONC201 belonging to the imipridone family. This compound exhibits nanomolar potency against several cancer cell lines, including melanoma, prostate, breast, and thyroid cancer cells, surpassing the potency of ONC201. [] ONC212 demonstrated a more rapid induction of CHOP, TRAIL, and DR5 compared to both ONC201 and ONC206. []

Relevance to TIC10: ONC212 is structurally related to TIC10 and displays significantly enhanced potency against several cancer cell lines. [] Although both compounds induce TRAIL and DR5, the faster kinetic profile of ONC212 suggests potential differences in their downstream mechanisms of action. [] Notably, ONC212 demonstrates superior in vivo efficacy compared to ONC201 in liver cancer and melanoma models. []

Inactive TIC10 Isomer

Compound Description: This compound, synthesized by Medkoo Biosciences, is structurally related to TIC10 but is biologically inactive. [] While the precise structural difference is not specified within the provided abstracts, it underscores the importance of specific structural features for the biological activity of TIC10.

Relevance to TIC10: This inactive isomer, by comparison, highlights the essential structural features required for TIC10's anticancer activity. [] Despite being structurally related, the lack of activity emphasizes the importance of maintaining specific stereochemistry or functional groups for binding to targets and eliciting the desired biological response.

Recombinant Human TRAIL

Compound Description: Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL or Apo2L) is an endogenous protein that selectively induces apoptosis in cancer cells. [] Recombinant human TRAIL has shown promise as an antitumor agent in preclinical studies but suffers from limitations such as short serum half-life, stability issues, high production cost, and limited biodistribution. [, ]

Relevance to TIC10: Unlike TRAIL, which is directly administered as a therapeutic protein, TIC10 acts by upregulating the expression of the endogenous TRAIL gene. [] TIC10 overcomes the limitations of recombinant TRAIL by increasing its effective half-life and potentially enhancing its local concentration within the tumor microenvironment. [] Notably, TIC10 exhibits similar or superior efficacy compared to recombinant TRAIL in various preclinical xenograft models. []

TRAIL Receptor Agonist Antibodies

Compound Description: These antibodies specifically bind and activate TRAIL receptors, DR4 (TRAIL-R1) or DR5 (TRAIL-R2), leading to apoptosis in cancer cells. [] While they possess an improved half-life compared to recombinant TRAIL, they target only one of the two pro-apoptotic receptors. []

Relevance to TIC10: TIC10 differs from TRAIL receptor agonist antibodies by inducing the expression of both TRAIL and its receptors, potentially leading to a more robust and comprehensive activation of the TRAIL pathway. [] Furthermore, TIC10's ability to upregulate TRAIL in both tumor and normal cells suggests it may exert antitumor effects through a bystander effect, distinguishing it from the direct targeting mechanism of antibodies. []

Overview

TIC10 isomer, also known as ONC201, is a small molecule that serves as a transcriptional inducer of tumor necrosis factor-related apoptosis-inducing ligand, commonly referred to as TRAIL. This compound has garnered attention for its potential in cancer therapy due to its unique angular structure and ability to selectively induce apoptosis in cancer cells while sparing normal cells. The chemical formula for TIC10 isomer is C18H20ClN3OC_{18}H_{20}ClN_{3}O, and it has a CAS number of 41276-02-2. Its stability and bioavailability enhance its therapeutic prospects, particularly in oncology and related fields .

Synthesis Analysis

Methods

The synthesis of TIC10 isomer involves several critical steps, typically starting with the formation of key intermediates followed by cyclization reactions. The process can vary depending on the specific synthetic route employed. A notable synthesis method includes:

  1. Formation of Intermediates: Initial reactions to create necessary building blocks.
  2. Cyclization: The final cyclization step yields the angular imidazolinopyrimidinone structure characteristic of TIC10 isomer.

Technical Details

Research indicates that the angular structure of TIC10 isomer distinguishes it from its linear counterpart, which lacks the desired anticancer activity. Chemists have utilized techniques such as nuclear magnetic resonance and X-ray crystallography to confirm the correct structure and ensure the compound's efficacy in inducing TRAIL expression .

Molecular Structure Analysis

Structure

TIC10 isomer features an angular imidazolinopyrimidinone configuration. This structural distinction plays a crucial role in its biological activity, particularly in its ability to induce TRAIL expression.

Data

The molecular structure can be represented as follows:

  • Chemical Name: 7-benzyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one
  • Molecular Weight: Approximately 320.82 g/mol

The structural analysis confirms that TIC10 isomer has distinct characteristics that facilitate its function as an anti-cancer agent .

Chemical Reactions Analysis

Reactions

TIC10 isomer primarily engages in reactions that lead to the upregulation of TRAIL expression in cancer cells. This process involves modulating various signaling pathways critical for cell survival and apoptosis.

Technical Details

The compound activates caspase-dependent pathways leading to apoptosis. It has been shown to interact with multiple cellular targets, enhancing TRAIL receptor expression on tumor cells and increasing their susceptibility to TRAIL-mediated cell death .

Mechanism of Action

Process

The mechanism by which TIC10 isomer exerts its effects involves several key processes:

  1. Activation of Integrated Stress Response: TIC10 induces phosphorylation of eukaryotic initiation factor 2 (eIF2α), a crucial step in the integrated stress response pathway.
  2. Induction of TRAIL: Increased levels of TRAIL mRNA are observed in treated cancer cells, leading to enhanced apoptosis specifically in malignant cells.

Data

Studies have shown that TIC10-mediated induction of TRAIL occurs independently of p53 pathways, making it effective against various solid tumors resistant to conventional therapies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on conditions.

Chemical Properties

  • Stability: Exhibits significant stability under physiological conditions.
  • Bioavailability: High bioavailability facilitates effective therapeutic application.

Relevant analytical techniques such as infrared spectroscopy have been employed to characterize functional groups present in TIC10 isomer, confirming its chemical integrity .

Applications

TIC10 isomer has several promising applications primarily in cancer therapy due to its ability to induce TRAIL and promote apoptosis selectively in malignant cells. Its unique properties allow it to cross the blood-brain barrier effectively, making it a candidate for treating brain tumors alongside other cancers. Ongoing research continues to explore its potential use in combination therapies aimed at enhancing the efficacy of existing treatments .

Structural Characterization and Isomer Identification

Historical Context of Structural Misassignment in Early Literature

The initial identification of TIC10 (TRAIL-inducing compound 10) as a potent anticancer agent stemmed from a high-throughput screen of the National Cancer Institute (NCI) chemical library. Early publications, including the seminal 2013 Science Translational Medicine study, depicted TIC10 as a linear tricyclic imidazolinopyrimidinone derivative (7-benzyl-10-(2-methylbenzyl)-2,6,7,8,9,10-hexahydroimidazo[1,2-a]pyrido[4,3-d]pyrimidin-5(3H)-one) based solely on mass spectrometry data [1] [2]. This structure was widely accepted and propagated in the literature and NCI databases. However, attempts to replicate the compound’s biological activity using synthetically derived material based on this linear structure consistently failed. In 2014, chemists at The Scripps Research Institute (TSRI) identified a critical discrepancy: The bioactive compound from the NCI library was a constitutional isomer with an angular tricyclic core, while the published linear structure was biologically inert [1] [9]. This misassignment originated from insufficient structural validation in the original report, highlighting the risks of relying on single analytical techniques for complex heterocycles.

Table 1: Timeline of TIC10 Structural Clarification

YearEventKey Finding
1973Stähle et al. patent applicationFirst synthesis of linear imidazolinopyrimidinone derivative (inactive form)
2013Allen et al. Sci. Transl. Med. publicationIdentification of "TIC10" from NCI library; linear structure assigned via MS
2014Jacob et al. Angew. Chem. Int. Ed. publicationCorrect angular structure identified via NMR/X-ray; linear isomer is inactive
2015Wagner et al. Oncotarget confirmationIndependent validation of angular structure as bioactive ONC201

Constitutional Isomerism in Imidazolinopyrimidinone Derivatives

Constitutional isomers share identical molecular formulas but differ in atomic connectivity. For TIC10 (C₂₄H₂₆N₄O), two distinct isomers exist:

  • Linear Isomer: Features a planar, fused tricyclic system with imidazo[1,2-a]pyrido[4,3-d]pyrimidinone core (rings fused in a straight line) [3] [9].
  • Angular Isomer (ONC201): Exhibits imidazo[1,2-a]pyrido[3,4-e]pyrimidinone core with a bent topology due to ring fusion at an angle [9].

The synthesis routes diverge significantly: The linear isomer requires complex protection/deprotection steps, while the angular isomer forms more readily under standard cyclization conditions [1]. Commercial suppliers later marketed the linear isomer as "TIC10 isomer" (CAS# 41276-02-2), explicitly noting its inactivity as a negative control in biological studies [3].

Table 2: Key Properties of TIC10 Constitutional Isomers

PropertyLinear IsomerAngular Isomer (ONC201)
IUPAC Name7-benzyl-10-(2-methylbenzyl)-2,3,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[4,3-d]pyrimidin-5(10H)-one7-benzyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one
Tricyclic Core GeometryLinearAngular
BioactivityInactive (No TRAIL induction or cytotoxicity)Potent TRAIL induction; IC₅₀ in μM range
Commercial StatusSold as "inactive isomer" (e.g., Medkoo Biosciences)Clinical development by Oncoceutics (Phase II)

Angular vs. Linear Tricyclic Core: Role in Bioactivity

The angular configuration of ONC201 is indispensable for its anticancer activity. Mechanistically, the angular isomer binds to and inhibits Akt and ERK kinases, triggering dephosphorylation of the transcription factor Foxo3a. Activated Foxo3a translocates to the nucleus and upregulates TRAIL gene expression, culminating in tumor-selective apoptosis [2] [5] [7]. In contrast, the linear isomer shows no inhibition of Akt/ERK or induction of TRAIL, even at high concentrations (>10 μM) [3] [9]. Preclinical studies in acute lymphoblastic leukemia (ALL) cell lines confirmed robust apoptosis induction (via PARP cleavage and caspase-9 activation) exclusively with the angular isomer [5]. The angular core’s three-dimensional topology enables specific interactions with cellular targets inaccessible to the linear analog, establishing it as a novel pharmacophore [1] [9].

X-ray Crystallography and NMR-Based Structural Elucidation

Definitive structural assignment of the bioactive TIC10 isomer relied on complementary techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR in d6-DMSO and CDCl₃ revealed distinct chemical shifts for the angular isomer’s benzylic methylene groups (δH 3.05/3.05 and 4.87/4.87 ppm) and aromatic protons, incompatible with the linear structure. ROESY correlations confirmed spatial proximity between the methyl group (δH 2.31) and ortho-aromatic protons, consistent with angular fusion [9].
  • X-ray Crystallography: Single-crystal analysis of ONC201 dihydrochloride salt (monoclinic space group P2₁/c) resolved the angular core unambiguously. Bond angles and torsional strain at the fusion point (94.5–97.8°) validated the non-planar geometry, while hydrogen bonding between the carbonyl oxygen and chloride ions stabilized the crystal lattice [9].

Critically, mass spectrometry failed to distinguish the isomers (both m/z 387.2 [M+H]⁺ with identical fragmentation patterns), underscoring the necessity of higher-resolution methods for constitutional isomers [1] [9].

Table 3: Crystallographic Data for ONC201 Dihydrochloride

ParameterValue
Empirical FormulaC₂₄H₂₆N₄O·2HCl
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 11.7746(3) Å, b = 10.3998(2) Å, c = 21.9517(5) Å, β = 95.1950(10)°
Volume2677.02(10) ų
Z value4
Calculated Density1.254 g/cm³
Resolution0.84 Å (High-resolution synchrotron data)

Properties

CAS Number

41276-02-2

Product Name

TIC10 isomer

IUPAC Name

11-benzyl-2-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),3-dien-8-one

Molecular Formula

C24H26N4O

Molecular Weight

386.5 g/mol

InChI

InChI=1S/C24H26N4O/c1-18-7-5-6-10-20(18)16-28-22-11-13-26(15-19-8-3-2-4-9-19)17-21(22)23(29)27-14-12-25-24(27)28/h2-10H,11-17H2,1H3

InChI Key

RSAQARAFWMUYLL-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CN2C3=C(CN(CC3)CC4=CC=CC=C4)C(=O)N5C2=NCC5

Solubility

Soluble in DMSO, not soluble in water

Synonyms

7-benzyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo(1,2-A)pyrido(3,4-E)pyrimidin-5(4H)-one
ONC201
TIC10 compound
TRAIL-inducing compound 10

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(CN(CC3)CC4=CC=CC=C4)C(=O)N5C2=NCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.